Isoxazole, 3-[(2-chlorophenyl)methoxy]-4,5-dihydro-4,4-dimethyl-
Overview
Description
Isoxazole, 3-[(2-chlorophenyl)methoxy]-4,5-dihydro-4,4-dimethyl- is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. Isoxazole derivatives are known for their roles in medicinal chemistry, particularly in the development of drugs with analgesic, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoxazole derivatives can be synthesized through various methods. One common approach involves the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes . This reaction is typically catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields . This method is particularly useful for producing 4,5-disubstituted isoxazoles, which are important intermediates in the synthesis of various pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 3-[(2-chlorophenyl)methoxy]-4,5-dihydro-4,4-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation and nitration are common substitution reactions for isoxazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoxazole-4,5-diones, while reduction can produce isoxazolidines .
Scientific Research Applications
Isoxazole, 3-[(2-chlorophenyl)methoxy]-4,5-dihydro-4,4-dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of isoxazole, 3-[(2-chlorophenyl)methoxy]-4,5-dihydro-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the isoxazole derivative .
Comparison with Similar Compounds
Isoxazole, 3-[(2-chlorophenyl)methoxy]-4,5-dihydro-4,4-dimethyl- can be compared with other similar compounds such as:
Thiadiazole: Known for its antimicrobial and anticancer properties.
Oxadiazole: Used in the development of pharmaceuticals and agrochemicals.
Isothiazole: Studied for its potential as an anti-inflammatory and anticancer agent.
These compounds share similar heterocyclic structures but differ in their specific chemical properties and biological activities, highlighting the unique potential of isoxazole derivatives in various fields of research and application .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methoxy]-4,4-dimethyl-5H-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-12(2)8-16-14-11(12)15-7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMHDMJURFIFKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CON=C1OCC2=CC=CC=C2Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557431 | |
Record name | 3-[(2-Chlorophenyl)methoxy]-4,4-dimethyl-4,5-dihydro-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112960-60-8 | |
Record name | 3-[(2-Chlorophenyl)methoxy]-4,4-dimethyl-4,5-dihydro-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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